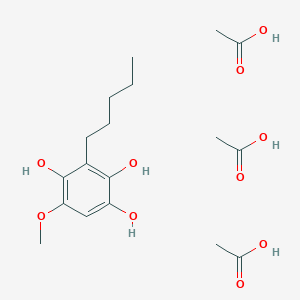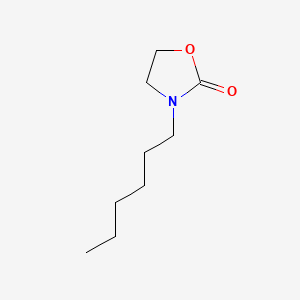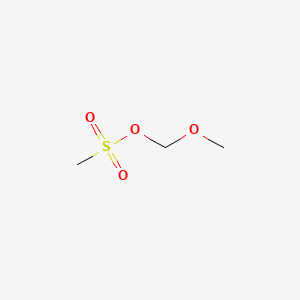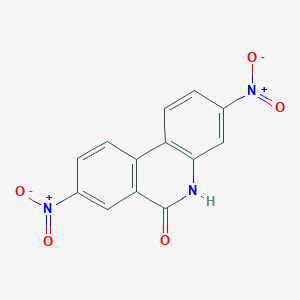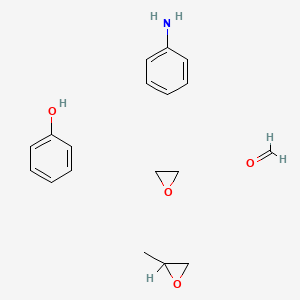![molecular formula C8H7ClS B14695770 [(2-Chloroethenyl)sulfanyl]benzene CAS No. 26620-11-1](/img/structure/B14695770.png)
[(2-Chloroethenyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2-Chloroethenyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the reaction of benzene with (2-chloroethenyl)sulfanyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Chloroethenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the (2-chloroethenyl)sulfanyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-Chloroethenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(2-Chloroethenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The (2-chloroethenyl)sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
[(2-Chloroethenyl)sulfanyl]benzene can be compared with other similar compounds, such as:
β-Chlorostyrene: Similar in structure but lacks the sulfanyl group.
2-Chloro-1-phenylethene: Another derivative of benzene with a different substituent pattern.
Sulfenamides: Compounds with sulfur-nitrogen bonds, used in various applications.
Eigenschaften
CAS-Nummer |
26620-11-1 |
|---|---|
Molekularformel |
C8H7ClS |
Molekulargewicht |
170.66 g/mol |
IUPAC-Name |
2-chloroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H7ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
VFVNQEUFXKOCNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
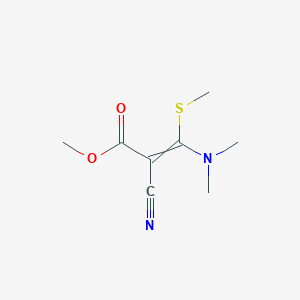

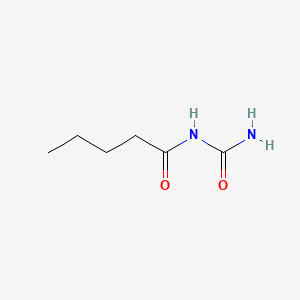
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

